1-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

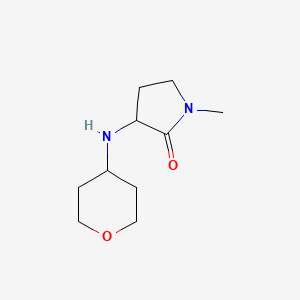

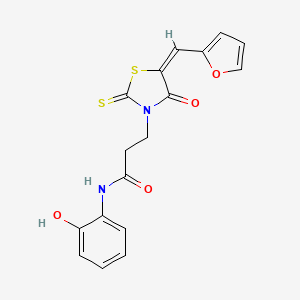

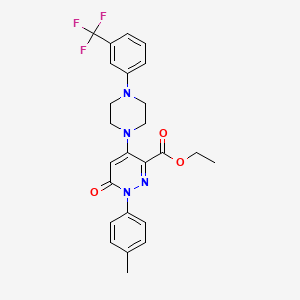

The compound “1-methyl-3-((tetrahydro-2H-pyran-4-yl)amino)pyrrolidin-2-one” is a complex organic molecule. It contains a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group. Attached to this ring is a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The tetrahydropyran ring is substituted with an amino group that is further substituted with a methyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone and tetrahydropyran rings would give the molecule a certain degree of rigidity. The electron-donating properties of the amino and methyl groups could also influence the molecule’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl and amino groups could affect its solubility in different solvents .Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

- Mechanism of Pyrrole Formation : Studies on the non-enzymic browning reaction reveal the formation of pyrroles, pyrazines, and pyridines, providing insights into flavor chemistry and potentially guiding the synthesis of novel heterocyclic compounds (Milić & Piletić, 1984).

- Selective Brain Penetrant PDE9A Inhibitor : The design and discovery of PDE9A inhibitors for cognitive disorders highlight the role of similar compounds in enhancing cognitive functions and synaptic stabilization, with implications for treating Alzheimer's disease (Verhoest et al., 2012).

- Synthesis of Pyrrolo[3,2-c]pyridin-4-one Derivatives : A study demonstrates the synthesis of poly-substituted derivatives, emphasizing the compound's potential in creating bioactive molecules with broad applications (Li et al., 2020).

Chemical Synthesis and Drug Development

- Stereospecific Synthesis of Pyrrolidines : Research on the 1,3-dipolar cycloaddition of azomethine ylides to sugar-derived enones shows the production of enantiomerically pure pyrrolidines, useful in pharmaceutical synthesis (Oliveira Udry et al., 2014).

- Antitumor and Antimicrobial Compounds : The synthesis of new benzopyranylamine compounds with significant anti-tumor, antifungal, and antibacterial activities suggests the utility of related structures in developing therapeutic agents (Jurd, 1996).

Material Science and Polymers

- Electroconductive Polymers : Nitrogen-containing heterocyclic compounds, such as pyrrole, have applications in creating electroconductive polymers like polypyrrole, indicating the potential of similar compounds in material science (Higasio & Shoji, 2001).

Mechanism of Action

Target of Action

The compound belongs to the class of organic compounds known as valine and derivatives . These compounds are known to interact with various biological targets, including enzymes, receptors, and transport proteins.

Mode of Action

It’s known that the compound’s r-methyl group can increase the mobility in the loop connecting helices of certain proteins . This suggests that the compound may interact with its targets by inducing conformational changes, which could alter the function of the target proteins.

Biochemical Pathways

Compounds with similar structures have been found to modulate various biochemical pathways, including those involved in signal transduction, protein synthesis, and metabolic processes .

Pharmacokinetics

The compound’s physicochemical properties, such as its molecular weight and solubility, suggest that it may have favorable bioavailability .

Result of Action

Based on its structural similarity to other biologically active compounds, it may exert its effects by modulating the activity of its target proteins, leading to changes in cellular processes .

Safety and Hazards

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name |

1-methyl-3-(oxan-4-ylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-12-5-2-9(10(12)13)11-8-3-6-14-7-4-8/h8-9,11H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXSSGHDCGJHIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2466896.png)

![Tert-butyl N-[(1R,2S)-2-(3-oxocyclobutyl)cyclopropyl]carbamate](/img/structure/B2466898.png)

![3-(4-ethoxyphenyl)-7-[4-(2-phenoxypropanoyl)piperazin-1-yl]-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2466905.png)

![2,4,7,8-Tetramethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2466906.png)

![N-(4-bromo-2-fluorophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)

![N-(4-bromobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2466913.png)